molecular formula C6H2Br3Cl B3284612 1,3,5-Tribromo-2-chlorobenzene CAS No. 78904-10-6

1,3,5-Tribromo-2-chlorobenzene

Cat. No. B3284612
CAS RN: 78904-10-6
M. Wt: 349.24 g/mol
InChI Key: OFFICIWNJVNLMP-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-chlorobenzene (TBCB) is a halogenated organic compound that belongs to the family of chlorinated benzenes. It is widely used in various industrial applications, including the production of dyes, pesticides, and pharmaceuticals. TBCB is also an important intermediate in the synthesis of other chemicals, such as flame retardants and plasticizers. In recent years, TBCB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental remediation.

Scientific Research Applications

Synthesis and Structural Analysis

1,3,5-Tribromo-2-chlorobenzene is used in the synthesis of complex organometallic compounds. For instance, it reacts with trimethylstannyl sodium to yield polystannylated benzene derivatives, which are further converted into tris- and tetrakis(chloromercurio)benzenes. These compounds' structures, including their spectral properties, have been confirmed through techniques like X-ray crystallography (Rot et al., 2000).

Catalytic Studies

The compound is also important in catalytic studies, particularly in understanding the oxidation behavior of chlorinated benzenes. Catalytic oxidation studies, using compounds like V2O5/TiO2 catalysts, have shed light on how structural and electronic factors of chlorinated benzenes affect their reactivity and oxidation process (Wang et al., 2015).

Application in Organic Synthesis

1,3,5-Tribromo-2-chlorobenzene is utilized in the synthesis of triazidobenzenes, which have applications as photoactive cross-linking reagents in polymer chemistry and as precursors in organic synthesis. These compounds are also significant in the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Environmental Studies

This compound is relevant in environmental studies, particularly in understanding the microbial transformation and dechlorination of chlorinated benzenes. Research on strain CBDB1, a bacterium capable of reductive dechlorination of chlorobenzenes, has provided insights into the biodegradation of such compounds in nature (Adrian et al., 2000).

Electrochemical Studies

Electrochemical studies have examined the reduction of 1,3,5-Tribromo-2-chlorobenzene, providing insights into the mechanisms and products of such reactions. These studies have implications for understanding the electrochemical behavior of halogenated compounds (Mubarak & Peters, 1997).

Advanced Catalytic Methods

Advancements incatalytic methods involving 1,3,5-Tribromo-2-chlorobenzene have been developed. For instance, new methods for dechlorination of trichlorobenzenes in organic solvents have been catalyzed by palladium on carbon support. This process demonstrates efficient benzene production and offers the potential for reuse of the catalyst system for several cycles, highlighting its industrial applicability (Rodríguez & Lafuente, 2002).

Crystallographic and Solid-State Studies

Crystallographic data for compounds like 1,3,5-tribromobenzene, closely related to 1,3,5-Tribromo-2-chlorobenzene, are crucial for understanding their solid-state properties. Such data are important for various applications, including material science and engineering (Belaaraj et al., 1984).

Interaction with Nucleophiles

The reactivity of related chlorobenzene compounds with various nucleophiles has been explored. Studies on the interaction of such compounds provide insights into their chemical behavior, which is essential for developing new synthetic routes and materials (Filatov et al., 2012).

Synthesis of Complex Molecules

The compound is used in the synthesis of complex molecules, such as Rubin's Aldehyde, via efficient reaction pathways. These syntheses highlight the role of 1,3,5-Tribromo-2-chlorobenzene in facilitating the production of important chemical intermediates (Holst et al., 2011).

properties

IUPAC Name

1,3,5-tribromo-2-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3Cl/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFICIWNJVNLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744162
Record name 1,3,5-Tribromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2-chlorobenzene

CAS RN

78904-10-6
Record name 1,3,5-Tribromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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